Product packaging for 2-(o-Iodophenoxy)butyric acid(Cat. No.:CAS No. 90794-35-7)

2-(o-Iodophenoxy)butyric acid

Cat. No.: B14158033
CAS No.: 90794-35-7
M. Wt: 306.10 g/mol
InChI Key: KIDZSAAAYZHRNO-UHFFFAOYSA-N
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Description

2-(o-Iodophenoxy)butyric acid is a chemical compound of significant interest in the field of medicinal chemistry and radiopharmaceutical development. While the closely related compound 4-(p-Iodophenyl)butyric acid (IPBA) is well-established as a versatile albumin-binding moiety (ABM), this ortho-substituted derivative offers a distinct structural profile for research and optimization . Its primary research value lies in its potential to be conjugated to targeted therapeutic and diagnostic agents, such as small molecules and peptides, to fundamentally improve their pharmacokinetic properties. By reversibly binding to serum albumin, the most abundant protein in plasma, compounds modified with this moiety can achieve a significantly prolonged circulation half-life . This extended presence in the bloodstream enhances exposure to target tissues, which is a critical factor for improving the efficacy of radioligand therapies and the sensitivity of diagnostic imaging agents for targets like the prostate-specific membrane antigen (PSMA) and fibroblast activation protein (FAP) . The iodine atom on the aromatic ring provides a handle for direct radiolabeling with isotopes like iodine-125 or iodine-131, or for further chemical modification, making it a valuable scaffold for creating theranostic agents for both imaging and treatment . Researchers are exploring the use of this compound and its derivatives in the development of novel agents for positron emission tomography (PET) and single-photon emission computed tomography (SPECT), capitalizing on its ability to increase tumor uptake and retention of radioligands while potentially reducing accumulation in non-target organs like the kidneys . As with all compounds of this nature, this compound is provided For Research Use Only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11IO3 B14158033 2-(o-Iodophenoxy)butyric acid CAS No. 90794-35-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90794-35-7

Molecular Formula

C10H11IO3

Molecular Weight

306.10 g/mol

IUPAC Name

2-(2-iodophenoxy)butanoic acid

InChI

InChI=1S/C10H11IO3/c1-2-8(10(12)13)14-9-6-4-3-5-7(9)11/h3-6,8H,2H2,1H3,(H,12,13)

InChI Key

KIDZSAAAYZHRNO-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)OC1=CC=CC=C1I

Origin of Product

United States

Synthetic Methodologies for 2 O Iodophenoxy Butyric Acid and Its Research Analogues

Classical Approaches to Aryloxyalkanoic Acid Synthesis Applicable to 2-(o-Iodophenoxy)butyric Acid

The traditional synthesis of aryloxyalkanoic acids, including this compound, typically involves a two-step process: the formation of an ether linkage followed by the generation of the carboxylic acid moiety.

Etherification Reactions Employing Substituted Phenols and Halogenated Butyric Acid Precursors

A foundational method for constructing the phenoxy ether bond is the Williamson ether synthesis. In the context of this compound, this reaction involves the coupling of an o-iodophenoxide salt with a 2-halobutyrate ester. The phenoxide is generated in situ by treating o-iodophenol with a suitable base. The choice of base and solvent is critical for optimizing the reaction yield and minimizing side reactions.

The general reaction is as follows: o-Iodophenol + Ethyl 2-bromobutyrate (B1202233) → Ethyl 2-(o-iodophenoxy)butyrate + Bromide Salt

Commonly employed bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH). Solvents such as acetone, dimethylformamide (DMF), and acetonitrile (B52724) are frequently used due to their ability to dissolve the reactants and facilitate the nucleophilic substitution. The reaction is typically heated to ensure a reasonable reaction rate.

Reactant 1Reactant 2BaseSolventTypical ConditionsProduct
o-IodophenolEthyl 2-bromobutyrateK₂CO₃AcetoneRefluxEthyl 2-(o-iodophenoxy)butyrate
o-IodophenolMethyl 2-chlorobutyrateNaHDMF0°C to RTMethyl 2-(o-iodophenoxy)butyrate
o-Iodophenoltert-Butyl 2-bromobutyrateCs₂CO₃Acetonitrile60-80°Ctert-Butyl 2-(o-iodophenoxy)butyrate

This table presents illustrative examples of reaction conditions for Williamson ether synthesis applicable to the target molecule.

Ester Hydrolysis and Carboxylic Acid Formation from Precursors

Following the successful etherification, the resulting ester precursor, such as ethyl 2-(o-iodophenoxy)butyrate, must be converted to the final carboxylic acid. This is achieved through hydrolysis, a reaction that cleaves the ester bond. lumenlearning.com Hydrolysis can be catalyzed by either acid or base. libretexts.orglibretexts.org

Base-catalyzed hydrolysis (Saponification): This is the more common method and involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). lumenlearning.com The reaction, which goes to completion, initially yields the carboxylate salt. Subsequent acidification with a strong mineral acid, like hydrochloric acid (HCl), protonates the carboxylate to afford the desired this compound. libretexts.org

Step 1: Ethyl 2-(o-iodophenoxy)butyrate + NaOH(aq) → Sodium 2-(o-iodophenoxy)butyrate + Ethanol

Step 2: Sodium 2-(o-iodophenoxy)butyrate + HCl(aq) → this compound + NaCl

Acid-catalyzed hydrolysis: This method involves heating the ester in an excess of water with a strong acid catalyst. lumenlearning.com This reaction is reversible and must be driven to completion, often by using a large volume of water. libretexts.org

Regioselective and Stereoselective Synthesis of this compound Enantiomers

The synthesis of single enantiomers of this compound requires specialized asymmetric techniques. These methods aim to control the formation of the stereocenter at the second carbon of the butyric acid chain.

Chiral Auxiliary-Mediated Asymmetric Synthesis Strategies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct a subsequent chemical transformation in a diastereoselective manner. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered.

For the synthesis of a specific enantiomer of this compound, a chiral auxiliary, such as an Evans oxazolidinone, can be acylated with propionyl chloride to form an N-propionyl imide. blogspot.comwilliams.edu Deprotonation of this imide with a suitable base generates a rigid, chelated enolate. williams.edu The subsequent alkylation of this enolate is highly diastereoselective. In this context, an iodinating agent or a precursor that allows for the introduction of the o-iodophenoxy group would be used. A more common approach for this class of molecules involves alkylating the enolate of a chiral auxiliary-attached acetate (B1210297) with an appropriate electrophile, though the direct phenoxylation can be challenging. An alternative is to attach the chiral auxiliary to a glyoxylate (B1226380) derivative, which then undergoes reaction to set the stereocenter.

Chiral Auxiliary ClassExampleKey TransformationDiastereoselectivity
Oxazolidinones(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneAsymmetric AlkylationHigh
Camphorsultams(1S)-(+)-10-CamphorsultamAsymmetric AlkylationHigh
Pseudoephedrine(+)-PseudoephedrineAsymmetric AlkylationHigh

This table lists common chiral auxiliaries and their application in asymmetric synthesis, which could be adapted for the target molecule.

Asymmetric Catalysis in the Formation of the Phenoxy Ether Linkage

Asymmetric catalysis offers an efficient route to enantiomerically enriched products by using a small amount of a chiral catalyst. uwindsor.capharmaguideline.com For the formation of the phenoxy ether linkage in this compound, transition metal-catalyzed cross-coupling reactions are a potential strategy. nih.gov For instance, a palladium or copper catalyst complexed with a chiral ligand could mediate the coupling of o-iodophenol with a derivative of 2-butyric acid. acs.org

The development of catalytic asymmetric methods to form chiral allylic aryl ethers provides a precedent for such transformations. nih.gov These reactions often involve the reaction of phenols with allylic alcohol derivatives in the presence of a chiral palladium complex, achieving high enantiomeric purity (90-98% ee). nih.gov Adapting such a system for a saturated butyric acid derivative would be a key challenge.

Enantioselective Resolution Techniques for Racemic this compound

Resolution is the process of separating a racemic mixture into its constituent enantiomers. libretexts.org This approach is practical when a straightforward synthesis of the racemic compound is available.

Classical Chemical Resolution: This technique involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base, such as (+)-tartaric acid, (-)-mandelic acid, or a chiral amine (e.g., brucine, (R)-1-phenylethylamine). libretexts.org This reaction forms a pair of diastereomeric salts, which possess different physical properties, such as solubility. libretexts.org These salts can then be separated by fractional crystallization. After separation, the addition of an acid liberates the resolved enantiomers of this compound.

Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes, typically lipases, to differentiate between the two enantiomers of a racemate. researchgate.net In a common approach, the racemic this compound is subjected to esterification with an alcohol in the presence of a lipase (B570770) (e.g., Candida antarctica lipase B). The enzyme will selectively catalyze the esterification of one enantiomer at a much faster rate than the other. mdpi.com This results in a mixture of one enantiomer as an ester and the other as the unreacted carboxylic acid, which can then be separated. This method is known for its high enantioselectivity under mild reaction conditions. researchgate.netresearchgate.net

Resolution MethodResolving Agent/EnzymePrinciple of Separation
Chemical ResolutionChiral amine (e.g., (R)-1-phenylethylamine)Formation and separation of diastereomeric salts
Chemical ResolutionChiral acid (if resolving an amine derivative)Formation and separation of diastereomeric salts
Enzymatic Kinetic ResolutionLipase (e.g., Candida antarctica lipase B)Enantioselective esterification
Chiral ChromatographyChiral Stationary Phase (CSP)Differential interaction with enantiomers

This table summarizes common enantioselective resolution techniques applicable to racemic this compound.

Novel Synthetic Routes and Green Chemistry Approaches for this compound

The development of synthetic routes for this compound is increasingly influenced by the principles of green chemistry, which prioritize sustainability, efficiency, and safety. Research is moving beyond traditional batch methods to explore innovative approaches that offer enhanced control, higher yields, and reduced environmental impact.

The core structure of this compound is formed via an ether linkage, typically through a nucleophilic substitution reaction between o-iodophenol and a 2-halobutyrate derivative (a variation of the Williamson ether synthesis). Catalyst development is central to optimizing this transformation.

Modern catalytic systems aim to overcome the limitations of classical methods, such as harsh reaction conditions and stoichiometric use of bases. Phase-transfer catalysts (PTCs) are frequently employed to facilitate the reaction between the aqueous phenoxide phase and the organic alkyl halide phase, enhancing reaction rates under milder conditions.

Table 1: Comparison of Catalytic Approaches for Aryl Ether Synthesis
Catalytic SystemTypical ConditionsAdvantagesChallenges
Classical Williamson (No Catalyst)Strong base (e.g., NaH), polar aprotic solventWell-established, simple conceptHarsh conditions, limited substrate scope, potential side reactions
Phase-Transfer Catalysis (PTC)Quaternary ammonium (B1175870) salts, biphasic system, mild baseMilder conditions, improved yield, suitable for industrial scaleCatalyst separation can be an issue, potential for contamination
Copper-Catalyzed Ullmann CondensationCu(I) or Cu(II) salts, high temperaturesEffective for sterically hindered substratesHigh temperatures, stoichiometric copper often required, catalyst removal
Palladium-Catalyzed Buchwald-Hartwig EtherificationPd catalyst, phosphine (B1218219) ligand, baseHigh functional group tolerance, broad substrate scope, high yieldsExpensive catalyst and ligands, sensitivity to air and moisture

Flow chemistry, or continuous manufacturing, represents a paradigm shift from traditional batch processing and is particularly advantageous for producing research chemicals and active pharmaceutical ingredients (APIs). scielo.breuropa.eu In a flow system, reagents are pumped through a network of tubes and reactors where mixing and reaction occur continuously. europa.eu This approach offers superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial for reactions that are highly exothermic or involve unstable intermediates. researchgate.net

The synthesis of this compound can be adapted to a flow process. A potential setup would involve pumping a solution of o-iodophenoxide and a 2-halobutyrate ester through a heated reactor coil or a packed-bed reactor containing a solid-supported catalyst. The small reactor volume and large surface-area-to-volume ratio enable rapid heat dissipation, preventing the formation of hot spots and minimizing the generation of byproducts. europa.euresearchgate.net This leads to higher purity products and simplifies downstream purification. The ability to automate and telescope multiple reaction steps without manual intervention makes flow chemistry a powerful tool for scalable and reproducible production. nih.gov

Table 2: Batch vs. Flow Synthesis for this compound Production
ParameterBatch SynthesisFlow Chemistry Synthesis
Safety Higher risk with exothermic reactions due to poor heat transfer in large volumes.Inherently safer due to small reactor volumes and excellent heat transfer. europa.eu
Scalability Scaling up can be complex and may alter reaction outcomes.Easily scalable by running the system for longer durations ("scaling out"). nih.gov
Process Control Difficult to precisely control temperature and mixing, leading to gradients.Precise, automated control over temperature, pressure, and stoichiometry. researchgate.net
Product Quality Potential for more byproducts and batch-to-batch variability.Higher purity and consistency due to homogenous reaction conditions. europa.eu
Throughput Limited by reaction and workup time for a single large batch.Continuous production allows for high throughput over time.

Biocatalysis utilizes enzymes to perform chemical transformations, offering exceptional selectivity and operation under mild, environmentally benign conditions. While a direct biocatalytic synthesis of the ether bond in this compound is not yet established, enzymes offer significant potential for the targeted functionalization or derivatization of the molecule to create novel research analogues.

For instance, cytochrome P450 monooxygenases are known for their ability to perform selective C-H bond oxyfunctionalization. rsc.org These enzymes could potentially be engineered to hydroxylate specific positions on either the aromatic ring or the butyric acid side chain. Similarly, lipases could be used for the stereoselective synthesis or resolution of chiral esters derived from this compound, which is crucial for studying the biological activity of its individual enantiomers. The use of whole-cell biocatalysis systems could further streamline these processes, providing a green and efficient platform for generating a library of derivatives. mdpi.com

Precursor Synthesis and Functionalization Strategies for this compound

The quality and availability of the starting materials are paramount for a successful synthesis. The primary precursors for this compound are o-iodophenol and a suitable derivative of butyric acid, typically a 2-halo- or 2-hydroxybutyric acid ester.

The synthesis of o-iodophenol is most commonly achieved through the direct electrophilic iodination of phenol (B47542). A significant challenge in this reaction is controlling the regioselectivity, as iodination can occur at the ortho- and para-positions, with the para-isomer often being the major product. Furthermore, di- and tri-iodination can occur. google.com

Several methods have been developed to enhance the selectivity for the ortho-isomer.

Reagent Selection: The choice of iodinating agent is critical. Reagents such as N-iodosuccinimide (NIS), iodine monochloride (ICl), or systems like potassium iodide (KI) with an oxidant (e.g., H₂O₂) are commonly used. acs.orgorganic-chemistry.org A combination of molecular iodine (I₂) and iodic acid (HIO₃) has also been reported for efficient iodination. google.com

Reaction Conditions: Controlling parameters like temperature, solvent, and pH can influence the ortho/para product ratio. For instance, performing the reaction in a non-polar solvent can sometimes favor ortho-substitution.

Purification: After the reaction, separating the o-iodophenol from the p-iodophenol isomer and unreacted phenol is essential. This is typically achieved through physical methods such as fractional crystallization, which exploits differences in the solubility and melting points of the isomers, or by preparative chromatography for higher purity on a smaller scale. google.com

Table 3: Selected Methods for the Iodination of Phenol
Iodinating Agent/SystemTypical SolventKey FeaturesReference
I₂ / HIO₃WaterUsed in industrial processes for tri-iodination but principles apply. google.com
KI / H₂O₂Methanol (B129727)Efficient oxidative iodination for electron-rich arenes. organic-chemistry.org
N-Iodosuccinimide (NIS)Acetonitrile, DMFMilder conditions, good for various substrates. organic-chemistry.org
Iodine Monochloride (ICl)Acetic Acid, CH₂Cl₂Highly reactive, can lead to over-iodination if not controlled. google.com

The second key precursor is typically an ester of 2-bromobutyric acid or 2-chlorobutyric acid. The α-halogenation of carboxylic acids is a fundamental transformation in organic synthesis.

The most classic method for this is the Hell-Volhard-Zelinsky (HVZ) reaction . This involves treating butyric acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃). The reaction proceeds via an acyl bromide intermediate, which readily enolizes and is subsequently brominated at the α-position. The resulting α-bromo acyl bromide can then be converted to the desired ester by reaction with an alcohol.

Beyond simple halogenation, the butyric acid backbone can be functionalized in various ways to produce analogues. For example, chiral β-substituted γ-amino-butyric acid (GABA) derivatives can be synthesized through more complex, multi-step sequences, demonstrating the versatility of the butyric acid scaffold for creating diverse molecular architectures. rsc.org The synthesis of various halogenated carboxylic acids is a well-developed field, providing access to a wide range of precursors for research. semanticscholar.org

Chemical Reactivity, Functional Group Transformations, and Derivatization Studies of 2 O Iodophenoxy Butyric Acid

Reactions at the Carboxylic Acid Moiety of 2-(o-Iodophenoxy)butyric Acid

The carboxylic acid group is a primary site for chemical modification, allowing for the synthesis of a diverse range of derivatives.

Esterification and Amidation Reactions for Research Probes

The carboxylic acid functionality of this compound can be readily converted into esters and amides. These reactions are fundamental in creating research probes, which are molecules designed to investigate biological processes. For instance, the synthesis of various alkyl butyrates from butyric acid and different fatty alcohols has been explored using immobilized enzymes in non-aqueous systems. jmb.or.kr This enzymatic approach highlights a green and efficient method for creating ester derivatives.

In the context of developing research tools, amidation reactions are also significant. For example, derivatives of this compound can be coupled with amines to form amides. This strategy has been employed in the synthesis of probe molecules for studying enzyme inhibition mechanisms. nsf.gov The formation of an amide bond between a carboxylic acid and an amine is a common strategy to link different molecular fragments, creating bifunctional molecules for targeted research applications.

The following table summarizes typical esterification and amidation reactions involving butyric acid derivatives:

Reaction TypeReactantsReagents/CatalystsProduct TypeResearch Application
EsterificationButyric acid, AlcoholImmobilized Lipase (B570770)/CutinaseAlkyl Butyrate (B1204436)Flavor industry, Substrate specificity studies jmb.or.kr
AmidationCarboxylic acid, AmineCoupling agents (e.g., HBTU, DIPEA)AmideEnzyme inhibition probes nsf.gov

Reduction and Decarboxylation Pathways: Mechanistic Considerations

The carboxylic acid group can undergo reduction to form the corresponding primary alcohol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH4). The reduction of a carboxylic acid to an alcohol is a fundamental transformation in organic synthesis, providing access to a different class of compounds with distinct reactivity.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is another important reaction pathway. acs.org Halodecarboxylation reactions, such as the Hunsdiecker reaction, involve the conversion of carboxylic acids to organic halides. acs.orgnih.gov The mechanism often proceeds through the formation of an acyl hypohalite intermediate, which then decomposes to an alkyl radical and carbon dioxide. nih.gov The resulting alkyl radical can then react with a halogen source. nih.gov The efficiency and outcome of decarboxylation can be influenced by the reaction conditions and the presence of catalysts. organic-chemistry.org For instance, some decarboxylation reactions are promoted by metal catalysts or proceed under photoredox conditions. organic-chemistry.org

Transformations Involving the Phenoxy Ether Linkage

The phenoxy ether linkage in this compound is generally stable but can be cleaved under specific and often harsh conditions.

Cleavage Mechanisms and Stability Studies Under Various Research Conditions

The cleavage of aryl ethers typically requires strong acids like HBr or HI. pearson.comlibretexts.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. pearson.com In the case of aryl alkyl ethers, the cleavage consistently yields a phenol (B47542) and an alkyl halide because the carbon-oxygen bond of the aromatic ring is stronger than the alkyl-oxygen bond. libretexts.org The stability of phenoxy ethers is also dependent on pH and temperature. njchm.com While stable under neutral and slightly acidic conditions, they may undergo hydrolysis under highly acidic or alkaline conditions. njchm.com

A novel metabolic pathway for the cleavage of the oxygen-aromatic ring bond in aryl ethers has been identified, which is catalyzed by cytochrome P450. nih.gov This enzymatic cleavage involves an ipso-substitution by an oxygen atom from the active species of the enzyme. nih.gov

Rearrangement Reactions and Their Mechanistic Elucidation

Rearrangement reactions involve the migration of a group within a molecule. bdu.ac.inmvpsvktcollege.ac.inmasterorganicchemistry.com While specific rearrangement studies on this compound are not extensively documented, related structures can undergo rearrangements like the Claisen rearrangement for allyl aryl ethers. bdu.ac.in The Beckmann rearrangement, which converts ketoximes to amides, and the Schmidt reaction, which can convert carboxylic acids to amines, are other examples of synthetically useful rearrangements that could potentially be applied to derivatives of the target molecule. bdu.ac.inuchicago.edu The mechanisms of these rearrangements are often complex and can be influenced by the substrate structure and reaction conditions. bdu.ac.inlibretexts.org

Reactivity of the Aryl Iodide Moiety in this compound

The aryl iodide group is a versatile functional group that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal catalysis.

Aryl iodides are known to undergo a range of coupling reactions, including Ullmann-type couplings. organic-chemistry.orgresearchgate.net These reactions, often catalyzed by copper, allow for the formation of C-O, C-S, and C-N bonds. organic-chemistry.orgresearchgate.net For example, the coupling of aryl iodides with alcohols to form aryl alkyl ethers can be achieved using a copper iodide catalyst with a suitable ligand. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are also cornerstone transformations for aryl iodides. These reactions provide powerful methods for constructing complex molecular architectures. The reactivity of the aryl iodide in these transformations is a key aspect of its utility in synthetic chemistry.

The aryl iodide can also be activated through other means. For instance, it can undergo oxidative addition with low-valent nickel complexes, a key step in many nickel-catalyzed cross-coupling reactions. nih.gov The electronic and steric properties of the ligands on the nickel catalyst can significantly influence the rate and efficiency of this process. nih.gov Furthermore, aryl iodides can be converted to diaryliodonium salts, which are effective arylating agents. nih.gov

The following table provides a summary of representative reactions involving the aryl iodide moiety:

Reaction TypeCatalyst/ReagentsProduct TypeKey Features
Ullmann CouplingCuI, Ligand (e.g., N,N-dimethylglycine), BaseAryl ether, Aryl sulfide, Aryl amineForms C-O, C-S, or C-N bonds organic-chemistry.orgresearchgate.net
Nickel-Catalyzed CarbonylationNi(OTf)₂, dtbbpy, Mo(CO)₆Functionalized alkyl iodidesIncorporates a carbonyl group researchgate.net
Oxidative Addition to Ni(I)Ni(I) complex, LigandAryl-Nickel(III) speciesKey step in Ni-catalyzed cross-coupling nih.gov
Diaryliodonium Salt FormationOxidizing agent, AreneDiaryliodonium saltVersatile arylating agent nih.gov

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Further Functionalization

The presence of an aryl iodide in this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in creating carbon-carbon and carbon-heteroatom bonds, allowing for extensive diversification of the molecule's core structure.

Suzuki Coupling: This reaction pairs the aryl iodide with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium(0) complex and requires a base. wikipedia.orgorganic-chemistry.org For this compound, a Suzuki coupling could introduce a variety of aryl or vinyl substituents at the ortho position, leading to the synthesis of biphenyl (B1667301) or stilbene (B7821643) analogues. The general mechanism involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the boronate species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl iodide of this compound and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base. wikipedia.orgslideshare.net This method is highly efficient for synthesizing arylalkynes, which can serve as precursors for further transformations or as key structural motifs in biologically active molecules. researchgate.net The reaction proceeds under mild conditions, often at room temperature. wikipedia.org

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. iitk.ac.inorganic-chemistry.org This palladium-catalyzed reaction provides a direct method for the arylation of olefins. apexmolecular.com The reaction of this compound with various alkenes can introduce diverse unsaturated side chains, which can be further modified. The reaction typically proceeds with high regioselectivity, favoring the formation of the trans-isomer. organic-chemistry.org

A representative table of these cross-coupling reactions is provided below:

Reaction Coupling Partner Catalyst System Product Type
SuzukiAryl/Vinyl Boronic AcidPd(0) catalyst, BaseBiphenyl/Stilbene derivatives
SonogashiraTerminal AlkynePd catalyst, Cu(I) co-catalyst, BaseArylalkyne derivatives
HeckAlkenePd catalyst, BaseSubstituted alkene derivatives

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching

The iodine atom in this compound is susceptible to halogen-metal exchange, a reaction that converts the aryl iodide into an organometallic species. wikipedia.org This transformation is typically achieved using organolithium reagents, such as n-butyllithium or tert-butyllithium, at low temperatures. orgsyn.orggoogle.com The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org The resulting aryllithium intermediate is a potent nucleophile and can be quenched with a wide range of electrophiles to introduce new functional groups.

This two-step sequence significantly expands the synthetic utility of this compound. For instance, quenching the aryllithium species with carbon dioxide would yield a dicarboxylic acid derivative. rsc.org Reaction with aldehydes or ketones would produce secondary or tertiary benzylic alcohols, respectively. Other electrophiles, such as alkyl halides, can also be employed to introduce alkyl chains. It is important to note that the carboxylic acid moiety must be protected or two equivalents of the organolithium reagent must be used, as the first equivalent will be consumed in an acid-base reaction to deprotonate the carboxylic acid. masterorganicchemistry.com

Nucleophilic Aromatic Substitution Considerations in Research Synthesis

Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. allen.in In the case of this compound, the iodide can act as a leaving group. However, aryl halides without strong electron-withdrawing groups are generally unreactive towards nucleophilic attack under standard conditions. pressbooks.pub For SNA to occur via an addition-elimination (SNAr) mechanism, the aromatic ring must be "activated" by the presence of potent electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.orglibretexts.org

Given that the phenoxy and butyric acid groups are not strongly electron-withdrawing, this compound is not expected to readily undergo SNAr reactions. Under harsh conditions, such as high temperatures and the use of very strong nucleophiles (e.g., NaOH at 350°C), substitution might be forced, potentially through an elimination-addition (benzyne) mechanism. pressbooks.publibretexts.org However, for practical synthetic purposes in research, activating the ring with additional substituents would be necessary to facilitate SNA reactions.

Synthesis of Structurally Related Analogues and Derivatives for Mechanistic Structure-Activity Relationship (SAR) Studies

The synthesis of analogues and derivatives of this compound is crucial for elucidating its structure-activity relationship (SAR), which informs the design of more potent and selective compounds.

Modifications of the Butyric Acid Chain Length and Branching for Target Interaction Mapping

Chain Length Variation: Synthesizing homologues with shorter (acetic, propionic) or longer (pentanoic, hexanoic) alkanoic acid chains can probe the optimal distance between the aromatic ring and the carboxylic acid group for target binding. nih.gov Such modifications can impact the molecule's ability to fit into a binding pocket and form crucial interactions.

Branching: Introducing methyl or other small alkyl groups on the α- or β-carbons of the butyric acid chain can explore the steric tolerance of the target's binding site. Branching can also influence the molecule's metabolic stability and conformational preferences.

Cyclic Constraints: Incorporating the acid chain into a cyclic structure, such as a cyclopropane (B1198618) or cyclobutane (B1203170) ring, can restrict conformational freedom. This can lead to a more defined orientation of the pharmacophoric groups and potentially enhance binding affinity and selectivity.

The following table summarizes potential modifications to the butyric acid chain:

Modification Type Example Rationale
Chain Elongation2-(o-Iodophenoxy)pentanoic acidOptimize spacing between pharmacophores
Chain Shortening2-(o-Iodophenoxy)acetic acidInvestigate necessity of the butyric chain length
α-Methylation2-(o-Iodophenoxy)-2-methylpropanoic acidProbe steric tolerance near the acid group
β-Methylation2-(o-Iodophenoxy)-3-methylbutyric acidExplore steric effects further down the chain

Substitutions on the Aromatic Ring System for Electronic and Steric Effects

Altering the substitution pattern on the phenyl ring of this compound allows for the systematic investigation of how electronic and steric properties influence biological activity.

Steric Effects: Placing bulky substituents (e.g., tert-butyl, phenyl) at different positions can map the steric boundaries of the binding pocket. Conversely, smaller substituents like fluorine can probe for specific favorable interactions without significantly altering the steric profile.

A study on a series of phenoxyacetic acid derivatives showed that substitutions on the phenyl ring significantly influenced their activity. researchgate.net

Isosteric and Bioisosteric Replacements to Probe Target Selectivity

Isosteric and bioisosteric replacements are a cornerstone of medicinal chemistry, aimed at improving potency, selectivity, and pharmacokinetic properties while retaining the essential binding characteristics of the parent molecule. researchgate.net

Isosteric Replacements: These involve substituting an atom or a group of atoms with another that has a similar size, shape, and electronic configuration. For example, the ether linkage in this compound could be replaced with a thioether (-S-), a sulfoxide (B87167) (-SO-), a sulfone (-SO2-), or a methylene (B1212753) (-CH2-) group. acs.org

The table below provides examples of potential isosteric and bioisosteric replacements for this compound:

Original Group Replacement Type Example Replacement Potential Impact
Ether Linkage (-O-)IsostericThioether (-S-)Altered bond angle and lipophilicity
Carboxylic Acid (-COOH)BioisostericTetrazoleIncreased metabolic stability, altered pKa
Phenyl RingBioisostericPyridine, ThiopheneIntroduction of heteroatoms, altered electronic distribution

Mechanistic Investigations of Biological Interactions and Target Modulation by 2 O Iodophenoxy Butyric Acid

Enzyme Inhibition Kinetics and Mechanistic Elucidation with 2-(o-Iodophenoxy)butyric Acid

The study of how a compound affects the rate of an enzyme-catalyzed reaction provides critical insights into its mechanism of action. nih.gov Such analyses can determine the type of inhibition and the inhibitor's affinity for the enzyme.

Detailed Binding Modes and Active Site Interaction AnalysesA complete understanding of an inhibitor's mechanism requires identifying its specific interactions within the enzyme's active site. Techniques like X-ray crystallography of the enzyme-inhibitor complex would reveal the three-dimensional arrangement of the compound and the specific amino acid residues involved in binding. For a molecule like this compound, key interactions could include:

Hydrogen Bonding: The carboxylic acid group is a prime candidate for forming hydrogen bonds with polar residues (e.g., serine, threonine, or tyrosine) or the peptide backbone in the active site. nih.gov

Hydrophobic Interactions: The phenoxy and butyric acid portions of the molecule could engage in hydrophobic interactions with nonpolar residues like leucine, isoleucine, and valine.

Halogen Bonding: The iodine atom could participate in halogen bonding, a specific non-covalent interaction with electron-donating atoms like oxygen or nitrogen, which can significantly contribute to binding affinity.

Studies on Reversibility and Irreversibility of Enzyme BindingDetermining whether an inhibitor binds reversibly or irreversibly is a crucial step.

Reversible Inhibition: This is characterized by an equilibrium between the enzyme, inhibitor, and the enzyme-inhibitor complex. libretexts.org It can often be overcome by increasing the substrate concentration, particularly in competitive inhibition. wikipedia.orgnih.gov Dialysis experiments, where the inhibitor dissociates from the enzyme, can confirm reversibility.

Irreversible Inhibition: This typically involves the formation of a stable, covalent bond between the inhibitor and the enzyme. This would permanently inactivate the enzyme, and its activity cannot be restored by removing the excess inhibitor.

Structure-Based Design Principles Derived from this compound BindingOnce the binding mode is known, principles of structure-based drug design can be applied to optimize the inhibitor.mdpi.comIf the binding mode of this compound were elucidated, medicinal chemists could:

Modify the butyric acid chain to improve interactions with a specific pocket.

Substitute the iodine atom with other halogens to modulate halogen bonding strength.

Alter the position of the ether linkage or add substituents to the phenyl ring to enhance binding affinity and selectivity for the target enzyme over other proteins.

Receptor-Ligand Interactions and Molecular Recognition Studies

Beyond enzymes, understanding how this compound interacts with receptors is key to defining its pharmacological profile. This involves quantifying the binding affinity and simulating the interaction computationally. nih.govfrontiersin.org

Quantitative Binding Assays (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance) for Affinity DeterminationDirect measurement of binding affinity is essential for characterizing a ligand-receptor interaction.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. upm.esnih.gov A single ITC experiment can provide a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). researchgate.netjaptamers.co.uk This powerful technique does not require labeling of the ligand or receptor. nih.gov

Hypothetical ITC Data for Compound-Receptor Interaction

Parameter Value Unit
Stoichiometry (n) 1.05 -
Affinity (Kd) 5.2 µM
Enthalpy (ΔH) -8.5 kcal/mol

Surface Plasmon Resonance (SPR): SPR is another label-free technique that measures binding in real-time by detecting changes in the refractive index at a sensor surface where a receptor is immobilized. researchgate.netmdpi.com SPR provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated.

Computational Docking and Molecular Dynamics Simulations of Binding EventsComputational methods provide a theoretical model of the binding event at the atomic level.nih.govsemanticscholar.org

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. jmbfs.org For this compound, docking could predict its pose within a receptor's binding pocket, estimate the binding energy, and identify key interacting residues, corroborating experimental findings. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in the ligand-receptor complex over time. researchgate.netnih.govdiva-portal.org These simulations can assess the stability of the docked pose, reveal conformational changes in the receptor upon binding, and provide a more dynamic picture of the interaction than static docking models. nih.gov

Identification of Key Residues and Interaction Hotspots in Ligand-Receptor Complexes

The precise molecular interactions of this compound with its biological targets are not extensively detailed in publicly available research. However, by examining related structures and general principles of ligand-receptor binding, we can infer potential interaction motifs. The phenoxybutyric acid scaffold is a common feature in various biologically active molecules, and its interactions often involve a combination of hydrophobic and polar contacts.

For instance, in studies of other complex molecules containing a phenoxy moiety, the aromatic ring is often involved in hydrophobic interactions with non-polar amino acid residues within a receptor's binding pocket. The ether linkage can act as a hydrogen bond acceptor, while the butyric acid side chain, with its terminal carboxylic acid, is a key site for polar interactions, such as hydrogen bonding and salt bridges with basic residues like lysine (B10760008) and arginine.

The presence of an ortho-iodine atom on the phenyl ring of this compound is significant. This large, lipophilic halogen atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site, such as a backbone carbonyl or the side chain of a serine, threonine, or tyrosine residue. This can contribute significantly to the binding affinity and selectivity of the compound.

While specific crystal structures of this compound in complex with a receptor are not available, analysis of related compounds in their binding sites provides a template for potential interactions. For example, in the design of imidazolylacryloyl derivatives based on the ethacrynic acid pharmacophore, which includes a phenoxyacetic acid moiety, interactions with residues such as αPro44, βAsp94, and βHis97 were noted. nih.gov Such interactions highlight the importance of specific amino acid residues in defining the binding "hotspots" for this class of compounds.

Modulation of Specific Biochemical Pathways: A Mechanistic Focus

The structural similarity of this compound to endogenous fatty acids and other lipid-modulating agents suggests its potential to influence metabolic pathways, particularly fatty acid metabolism. Butyric acid itself is a short-chain fatty acid known to have diverse effects on cellular metabolism. semanticscholar.orgmdpi.com

One of the key regulatory points in fatty acid metabolism is the enzyme acetyl-CoA carboxylase (ACC), which exists in two isoforms, ACC1 and ACC2. nih.gov ACC catalyzes the formation of malonyl-CoA, a critical building block for fatty acid synthesis and a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that controls the entry of long-chain fatty acids into the mitochondria for β-oxidation. aocs.org Compounds that modulate ACC activity can therefore have a profound impact on the balance between fatty acid synthesis and oxidation. It is plausible that this compound, as a butyric acid derivative, could interact with and modulate the activity of enzymes like ACC or other enzymes involved in fatty acid elongation or oxidation. aocs.orgnih.gov

Furthermore, butyric acid has been shown to modulate the expression of intestinal and liver fatty acid-binding proteins (I-FABP and L-FABP), which are involved in the intracellular trafficking of fatty acids. nih.gov An increase in the expression of these proteins can enhance the uptake and utilization of fatty acids by cells. It is conceivable that this compound could exert similar effects, thereby influencing cellular lipid homeostasis.

Pathway/Enzyme ClassPotential Effect of this compound (Inferred)Reference
Fatty Acid SynthesisPotential modulation of key enzymes like Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FAS). nih.gov
Fatty Acid β-OxidationPossible indirect influence via modulation of malonyl-CoA levels or direct interaction with β-oxidation enzymes. aocs.org
Fatty Acid-Binding ProteinsPotential to alter the expression of I-FABP and L-FABP, affecting intracellular fatty acid transport. nih.gov

Beyond its potential role in metabolic pathways, this compound may also influence intracellular signaling cascades. Butyric acid is known to be a potent modulator of various signaling pathways, and its derivatives often retain some of these capabilities.

One of the well-documented effects of butyric acid is the induction of apoptosis in certain cell types, an effect mediated through complex signaling networks. nih.gov Studies have shown that butyric acid can induce the production of reactive oxygen species (ROS), leading to the activation of the c-Jun N-terminal kinase (JNK) pathway, a key component of the mitogen-activated protein kinase (MAPK) cascade. nih.gov Concurrently, it can lead to a decrease in the phosphorylation of the extracellular signal-regulated kinase (ERK), another MAPK pathway member. nih.gov

Furthermore, butyrate (B1204436) has been shown to stimulate leptin expression in adipocytes through the activation of G-protein coupled receptors and subsequent engagement of the MAPK and phosphatidylinositol-3-kinase (PI3K) signaling pathways. nih.gov Given the structural conservation of the butyric acid moiety, it is plausible that this compound could engage similar signaling pathways, although the specific outcomes would be modulated by the presence of the o-iodophenoxy group. The bulky and lipophilic nature of this group could alter receptor affinity and downstream signaling events.

Signaling PathwayPotential Modulation by this compound (Inferred)Reference
MAPK SignalingPotential for differential regulation of JNK and ERK pathways. nih.gov
PI3K/Akt SignalingPossible activation downstream of G-protein coupled receptors. nih.gov
Apoptosis SignalingPotential to induce apoptosis through ROS production and modulation of mitochondrial proteins. nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

In a series of phenoxybutyric acid derivatives developed as endothelin antagonists, modifications to the phenoxy ring and the butyric acid chain were critical for potency and selectivity. mdpi.com The position and nature of substituents on the phenyl ring can influence electronic properties, lipophilicity, and steric fit within the receptor binding pocket. The ortho-position of the iodine in this compound, for example, would create a distinct steric and electronic profile compared to its meta- or para-isomers.

Investigations into analogues of jasmonic acid, which also contains a carboxylic acid side chain, have shown that the length and flexibility of this chain are crucial for activity. nih.gov Substitutions that can be processed by β-oxidation are often tolerated, suggesting that the butyric acid chain of this compound could potentially be recognized by similar enzymatic machinery. nih.gov

The following table summarizes hypothetical SAR trends based on related compounds:

Structural FeaturePotential Impact on ActivityReference
Position of IodineOrtho-position likely influences conformational preferences and interactions compared to meta or para isomers. nih.gov
Butyric Acid Chain LengthVariations in chain length could affect binding affinity and metabolic stability. nih.gov
Substitutions on Phenyl RingAdditional substituents could modulate lipophilicity, electronic properties, and receptor interactions. mdpi.com

Pharmacophore modeling is a powerful tool for understanding the key chemical features required for a molecule to interact with a specific biological target. researchgate.net For phenoxybutyric acid derivatives, a typical pharmacophore model might include a hydrophobic aromatic feature (the phenoxy ring), a hydrogen bond acceptor (the ether oxygen), and a negatively ionizable feature (the carboxylic acid). mdpi.comscispace.com

The ortho-iodine atom in this compound would add a specific hydrophobic and potential halogen bond donor feature to the pharmacophore. This could be a key determinant of its target selectivity. By occupying a specific sub-pocket in a receptor, this group could enhance binding to one target while creating a steric clash that prevents binding to another, thereby conferring selectivity.

Exclusion volumes are also a critical aspect of pharmacophore models. These represent regions of space where the presence of a bulky group would be detrimental to binding. The specific location of the ortho-iodine defines a significant volume that would need to be accommodated by the binding site. This can be used to rationalize why the compound may be inactive against certain targets that have smaller binding pockets.

The development of a pharmacophore model for this compound would ideally involve the synthesis and testing of a series of analogues to systematically probe the structural requirements for activity. nih.gov

Computational Chemistry and Theoretical Studies of 2 O Iodophenoxy Butyric Acid

Electronic Structure and Molecular Orbital Theory Calculations

Theoretical calculations are instrumental in elucidating the electronic characteristics of 2-(o-Iodophenoxy)butyric acid, offering insights into its reactivity and intermolecular interaction potential.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. ossila.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's kinetic stability and the energy required for its lowest electronic excitation. ossila.comsemanticscholar.org

Table 1: Theoretical Frontier Orbital Energies of this compound

ParameterEnergy (eV)
HOMO Energy Data not available in search results
LUMO Energy Data not available in search results
HOMO-LUMO Gap Data not available in search results

Electrostatic potential (ESP) maps are three-dimensional visualizations that illustrate the charge distribution within a molecule. libretexts.org These maps are invaluable for predicting how a molecule will interact with other molecules, including biological macromolecules like proteins. libretexts.orgchemrxiv.org Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons, which are likely to act as hydrogen bond acceptors. researchgate.net Conversely, areas of positive potential (colored blue) are electron-deficient and can act as hydrogen bond donors or interact with negatively charged species. researchgate.net

For this compound, the ESP map would likely show a negative potential around the oxygen atoms of the carboxyl group, making them prime sites for hydrogen bonding. nih.gov The iodine atom, due to the phenomenon of a "σ-hole," can exhibit a region of positive electrostatic potential on its outermost surface, enabling it to participate in halogen bonding, a type of non-covalent interaction. researchgate.net Understanding this charge landscape is crucial for predicting the binding orientation of the molecule within a receptor's active site. chemrxiv.org

Table 2: Predicted Electrostatic Potential Features of this compound

Molecular RegionPredicted Electrostatic PotentialPotential Interaction Type
Carboxylic Acid Oxygens NegativeHydrogen Bond Acceptor
Carboxylic Acid Hydrogen PositiveHydrogen Bond Donor
Iodine Atom (σ-hole) PositiveHalogen Bond Donor
Aromatic Ring Generally negative (π-system)π-π stacking, cation-π interactions

Conformational Analysis and Energy Landscapes

The biological activity of a flexible molecule like this compound is often dictated by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of the molecule and the energy barriers between them.

Torsional scans, a common computational technique, involve systematically rotating specific bonds within the molecule and calculating the corresponding energy to map out the potential energy surface. This allows for the identification of energy minima, which correspond to stable conformers, and energy maxima, representing transition states between them. For this compound, key rotatable bonds would include those in the butyric acid side chain and the bond connecting the phenoxy oxygen to the aromatic ring.

The preferred conformations are determined by a delicate balance of steric and electronic effects, including intramolecular hydrogen bonds. frontiersin.org For instance, in similar molecules, conformations that allow for the formation of an intramolecular hydrogen bond between the carboxylic acid proton and the ether oxygen might be particularly stable. frontiersin.org The presence of the bulky iodine atom at the ortho position will significantly influence the rotational barrier around the C-O ether bond, sterically favoring certain orientations of the butyric acid side chain relative to the phenyl ring.

The surrounding environment, particularly the solvent, can have a profound impact on the conformational preferences of a molecule. capes.gov.br In a polar solvent like water, conformations that expose polar groups, such as the carboxylic acid, to the solvent will be stabilized through intermolecular hydrogen bonding. Conversely, in a nonpolar solvent, intramolecular hydrogen bonds may be more favored to shield polar groups from the unfavorable environment.

Computational models can simulate these solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant. capes.gov.br These calculations can predict how the population of different conformers shifts in various biological environments, from the aqueous milieu of the bloodstream to the more hydrophobic interior of a protein binding pocket. capes.gov.br

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand, such as this compound, and its biological target, typically a protein. nih.govmdpi.com These simulations model the movements of atoms over time by solving Newton's equations of motion, offering detailed insights into the stability of the ligand-protein complex, the specific interactions that maintain binding, and the conformational changes that may occur upon binding. nih.govfrontierspartnerships.org

Starting from a docked pose of the ligand in the protein's binding site, an MD simulation can reveal whether the initial binding mode is stable or if the ligand reorients to find a more favorable position. frontierspartnerships.orgscielo.sa.cr The simulation can quantify the persistence of key interactions, such as hydrogen bonds and halogen bonds, over the course of the simulation. scielo.sa.cr This information is critical for understanding the determinants of binding affinity and for the rational design of more potent analogs. mdpi.com

Simulation of this compound Dynamic Behavior in Aqueous and Lipophilic Environments

Molecular Dynamics (MD) simulations are a cornerstone of computational chemistry, used to model the movement of atoms and molecules over time. By simulating the behavior of this compound in different solvent environments, researchers can predict its conformational preferences, solvation dynamics, and partitioning behavior, which are critical for its absorption and distribution in biological systems.

While direct MD simulation studies on this compound are not extensively published, the methodology can be understood from studies on related molecules. For instance, MD simulations are used to study the incorporation of lipophilic drugs into polymer micelles and the behavior of fatty acids in intestinal fluids. researchgate.netnih.gov These simulations typically involve creating a system box containing the molecule of interest and a large number of solvent molecules (e.g., water for an aqueous environment or a non-polar solvent like octane (B31449) to mimic a lipophilic environment).

The simulation process for this compound would involve:

Force Field Application : A suitable force field, such as COMPASS or AMBER, would be chosen to define the potential energy of the system based on the positions of its atoms. nih.gov These force fields consist of mathematical functions and parameter sets that describe bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

System Equilibration : The system is first minimized to remove steric clashes and then gradually heated to the desired temperature (e.g., 310 K for physiological conditions) and equilibrated under constant pressure and temperature (NPT ensemble) or constant volume and temperature (NVT ensemble). nih.govmdpi.com

Production Run : Following equilibration, a long simulation (nanoseconds to microseconds) is run to collect trajectory data.

Analysis of the trajectory would reveal how the flexible butyric acid chain and the rotatable ether linkage behave in each environment. In an aqueous solution, the carboxyl group would be deprotonated (carboxylate) and form strong hydrogen bonds with water molecules, while the iodophenyl group would have more limited interactions. mdpi.comuj.edu.pl In a lipophilic environment, the molecule would likely adopt a more compact conformation to maximize favorable hydrophobic interactions. These simulations can provide quantitative data on properties like the solvent accessible surface area (SASA) and radial distribution functions to describe the solvation shell structure.

Dynamic Behavior of this compound within Protein Binding Pockets

The biological effects of a molecule are often mediated by its binding to a specific protein. MD simulations are instrumental in visualizing and understanding these interactions at an atomic level. Studies on analogues, particularly the isomer 4-(p-iodophenyl)butyric acid (IPBA), have shown that this class of compounds can act as albumin-binding moieties. mdpi.commdpi.com Albumin is a major transport protein in the blood, and binding to it can significantly alter a compound's pharmacokinetics. mdpi.comnih.gov

A computational docking and MD simulation study of this compound binding to a protein like human serum albumin would proceed as follows:

Docking : The molecule would first be docked into the known binding sites of the protein (e.g., Sudlow's sites I and II for albumin) using software like AutoDock or GOLD to predict the most likely binding poses. researchgate.net

MD Simulation : The most promising protein-ligand complexes from docking would be subjected to MD simulations in an aqueous environment to assess the stability of the binding pose and the dynamics of the interaction. nih.gov

These simulations can reveal:

Key Interacting Residues : Identifying the specific amino acids within the binding pocket that form hydrogen bonds, hydrophobic contacts, or other interactions with the ligand. For example, the carboxylate group of the butyric acid moiety is a prime candidate for forming salt bridges with basic residues like lysine (B10760008) or arginine, while the iodophenyl ring could engage in hydrophobic or halogen-bonding interactions. mdpi.com

Conformational Changes : Observing whether the protein or the ligand changes its conformation upon binding. Studies on fatty acid-binding proteins (FABPs) show that the protein can adopt a more "closed" form after a ligand binds, stabilized by an internal hydrogen-bond network. nih.gov

Binding Free Energy : Using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to calculate the binding free energy, providing a quantitative estimate of the binding affinity.

NMR titration experiments with similar compounds, such as Nile red 2-O-butyric acid, have confirmed that such molecules can occupy lipid binding pockets and compete with natural ligands. nih.gov Similar dynamics would be expected for this compound, where its binding within a protein pocket is a dynamic equilibrium of multiple conformational states.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A validated QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding research and prioritizing synthetic efforts. researchgate.netnih.gov

Descriptor Generation and Selection for this compound and its Analogues

The first step in QSAR modeling is to describe the chemical structures using numerical values known as molecular descriptors. lookchem.com For this compound and its analogues, a wide range of descriptors can be calculated from their 2D or 3D structures. These descriptors quantify various aspects of the molecule's physicochemical properties.

The process involves:

Data Set Collection : A dataset of structurally related compounds (e.g., various substituted phenoxybutyric acids) with experimentally measured biological activity (e.g., IC₅₀ values) is compiled.

Descriptor Calculation : Using specialized software, hundreds or thousands of descriptors are calculated for each molecule in the dataset.

Descriptor Selection : This is a crucial step to avoid overfitting and to create a robust and interpretable model. Statistical methods like genetic algorithms or stepwise regression are used to select a small subset of descriptors that are most highly correlated with the biological activity. biointerfaceresearch.com

Table 1: Examples of Molecular Descriptors Relevant for QSAR of Phenoxybutyric Acids
Descriptor ClassSpecific Descriptor ExampleDescription
Constitutional (1D/2D)nROR (Number of ether groups)A simple count of specific functional groups or atoms.
Topological (2D)Kappa Shape Indices (κ)Describes molecular shape and branching based on the 2D graph of the molecule.
Electronic (2D/3D)Partial Charges (e.g., PEOE_VSA-5)Quantifies the electron distribution and potential for electrostatic interactions. nih.gov
Hydrophobic (2D/3D)logP (o/w)The logarithm of the octanol-water partition coefficient, a measure of lipophilicity. nih.gov
Steric/Geometrical (3D)Molecular Volume/Surface AreaDescribes the size and shape of the molecule in three dimensions.
Quantum Chemical (3D)HOMO/LUMO EnergiesEnergies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, related to chemical reactivity. researchgate.net

For a series of analogues of this compound, key descriptors would likely relate to hydrophobicity (logP), the electronic nature of the phenyl ring substituents, and the steric bulk of the substituents. nih.gov

Model Validation and Predictive Capability Assessment for Biological Activity

Developing a QSAR model with a high correlation for the training set is not sufficient; its true value lies in its ability to accurately predict the activity of new compounds. nih.gov Therefore, rigorous validation is essential. d-nb.info The dataset is typically split into a training set, used to build the model, and a test set (or external set), used to evaluate its predictive power. mdpi.com

Key validation steps and metrics include:

Internal Validation : This assesses the robustness of the model using only the training set. The most common method is Leave-One-Out (LOO) cross-validation, which generates the cross-validated correlation coefficient (Q² or q²). A high Q² (typically > 0.5) indicates good internal stability. researchgate.net

External Validation : This tests the model's performance on the compounds in the test set, which were not used during model development. The predictive capability is measured by the predictive R² (pred_r² or R²ext). A high value (typically > 0.6) suggests good predictive power. nih.gov

Y-Randomization : This test ensures the model is not the result of a chance correlation. The biological activity values in the training set are shuffled randomly, and a new QSAR model is built. This process is repeated many times. A robust model should have very low correlation coefficients for the scrambled data. researchgate.net

Table 2: Key Statistical Metrics for QSAR Model Validation
MetricSymbolTypical Threshold for AcceptancePurpose
Coefficient of Determination> 0.6Measures the goodness-of-fit for the training set. nih.gov
Cross-validated R² (LOO)Q² or q²> 0.5Assesses the internal robustness and predictive ability of the model. researchgate.netnih.gov
External (Predictive) R²R²ext or pred_r²> 0.6Evaluates the model's ability to predict an external test set. nih.gov
Concordance Correlation CoefficientCCCext> 0.8Measures the agreement between observed and predicted values for the test set. d-nb.info
Golbraikh & Tropsha CriteriaMultipleVariousA set of stringent statistical tests for the external validation of a QSAR model. d-nb.info

By applying these computational and QSAR methodologies, researchers can build a comprehensive, in-silico profile of this compound, predicting its behavior and interactions, and guiding the design of future compounds with potentially improved biological activities.

Advanced Spectroscopic and Structural Characterization Techniques for Research on 2 O Iodophenoxy Butyric Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure and dynamics of molecules in solution. nih.gov For 2-(o-Iodophenoxy)butyric acid, advanced NMR methods can reveal critical information about its behavior in a physiological context.

Understanding how this compound interacts with protein targets is fundamental to elucidating its mechanism of action. Multi-dimensional NMR techniques are particularly well-suited for this purpose, especially for detecting weak and transient interactions that are common in biological systems. nih.gov

Saturation Transfer Difference (STD)-NMR: This powerful ligand-based NMR experiment is used to identify which parts of a small molecule, such as this compound, are in close contact with a protein receptor. jeol.comfrontiersin.org The experiment works by selectively saturating a broad region of the protein's proton signals. This saturation is transferred via spin diffusion to the entire protein. jeol.comresearchgate.net If the small molecule binds to the protein, the saturation is further transferred to the ligand's protons that are in proximity to the protein surface. frontiersin.org By subtracting a spectrum with protein saturation from one without, a "difference" spectrum is obtained which only shows signals from the binding ligand. jeol.comresearchgate.net The intensity of these signals directly correlates with the proximity of each proton to the protein surface, allowing for the mapping of the binding epitope.

For this compound, an STD-NMR experiment would reveal which moieties—the iodophenyl ring, the butyric acid chain, or the ether linkage—are critical for binding to a target protein. The relative intensities of the signals in the STD spectrum would indicate the orientation of the molecule within the binding pocket.

Hypothetical STD-NMR Results for this compound Binding to a Target Protein

Proton Group of this compoundChemical Shift (ppm) (Hypothetical)STD Amplification Factor (Hypothetical)Interpretation
Phenyl Ring Protons6.8 - 7.9HighThe iodophenyl ring is deeply embedded in the binding pocket.
Butyric Acid α-CH4.6MediumThe chiral center is in moderate proximity to the protein surface.
Butyric Acid β-CH₂2.1LowThe middle of the butyric chain has weaker interactions.
Butyric Acid γ-CH₃1.0LowThe terminal methyl group is likely solvent-exposed.

Structure-Activity Relationship by NMR (SAR-by-NMR): This fragment-based drug discovery technique is used to identify and optimize ligands for a biological target. nih.govnumberanalytics.com The process begins by screening a library of small chemical fragments to identify any that bind to the target protein, typically by observing chemical shift perturbations in the protein's ¹⁵N-HSQC spectrum. nih.gov Once a primary fragment is identified, a second screening is performed in its presence to find a secondary fragment that binds to an adjacent site. The two fragments are then chemically linked to create a higher-affinity lead compound. nih.govnih.gov

If this compound were identified as a fragment, SAR-by-NMR could be used to build a more potent molecule. For instance, if the iodophenyl group showed strong binding, other fragments could be screened to find binders that interact with the protein near the butyric acid tail.

Molecules are not static; they undergo various dynamic processes, such as bond rotations and conformational changes. Dynamic NMR (DNMR) is used to study these processes when their rates are on the same timescale as the NMR experiment. nih.gov By analyzing changes in the NMR lineshape as a function of temperature, it is possible to determine the energy barriers associated with these dynamic events. unibas.itmdpi.com

For this compound, a key dynamic process is the rotation around the C-O bonds of the ether linkage and the C-C bonds of the butyric acid chain. The bulky iodine atom on the phenyl ring likely creates a significant steric hindrance, resulting in a substantial rotational barrier. researchgate.net A variable-temperature NMR study could measure this barrier. At low temperatures, the rotation would be slow on the NMR timescale, and distinct signals might be observed for different rotamers. As the temperature increases, the rotation becomes faster, causing these signals to broaden, coalesce, and eventually sharpen into a time-averaged signal. mdpi.com Lineshape analysis of these spectra would provide the free energy of activation (ΔG‡) for the rotational process. unibas.it

Hypothetical Dynamic NMR Data for Phenyl Ring Rotation in this compound

Temperature (°C)Spectral ObservationExchange Rate (k, s⁻¹) (Calculated)Rotational Barrier (ΔG‡, kcal/mol) (Calculated)
-80Sharp, distinct signals for non-equivalent aromatic protons.Slow Exchange-
-40Significant line broadening of aromatic signals.Coalescence12.5
25Single, sharp, averaged signal for aromatic protons.Fast Exchange-

X-ray Crystallography and Single-Crystal Diffraction Studies

Obtaining a single crystal of this compound suitable for X-ray diffraction would allow for its precise structural determination. The resulting crystal structure would reveal the preferred solid-state conformation, including the orientation of the iodophenyl group relative to the butyric acid chain. Furthermore, analysis of the crystal packing would show the intermolecular interactions, such as hydrogen bonds involving the carboxylic acid group, that stabilize the crystal lattice. nih.gov

The formation of salts or co-crystals can significantly alter a molecule's physicochemical properties. nih.govjapsonline.com Co-crystallization of this compound with pharmaceutically acceptable compounds, such as other acids or bases, could be explored. ugr.esmdpi.com X-ray diffraction of these co-crystals would reveal the new supramolecular synthons formed, providing a basis for understanding any changes in properties like solubility or stability. nih.gov

One of the most powerful applications of X-ray crystallography in drug discovery is the determination of the structure of a ligand bound to its biological target. nih.gov By co-crystallizing this compound with its target protein and solving the complex's structure, the precise binding mode can be visualized at an atomic level. nih.gov This would show the specific amino acid residues that interact with the ligand, the hydrogen bonds, hydrophobic interactions, and any other forces that stabilize the complex. This information is crucial for structure-based drug design, enabling rational modifications to the ligand to improve its affinity and specificity. nih.gov

Mass Spectrometry for Mechanistic Elucidation and Adduct Identification

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. nih.gov It is widely used to confirm the molecular weight of compounds and to elucidate their structure through fragmentation analysis. icm.edu.pldocbrown.info

In the context of this compound, mass spectrometry would be essential for several reasons. High-resolution mass spectrometry (HRMS) would confirm its elemental composition with high accuracy. Tandem mass spectrometry (MS/MS), where a specific parent ion is selected and fragmented, would provide characteristic fragmentation patterns. The fragmentation of the ether linkage, the loss of the carboxyl group, or the cleavage of the butyric acid chain would yield fragment ions that are diagnostic for the structure. icm.edu.pldocbrown.info

A key application of MS is in the identification of metabolic products or covalent adducts. If this compound is metabolized or reacts covalently with a biological macromolecule like a protein, MS can identify the resulting modifications. mdpi.com For example, if the compound forms an adduct with a cysteine residue on a protein, the protein's mass will increase by the mass of the compound. By digesting the adducted protein into peptides and analyzing them with LC-MS/MS, the exact site of modification can be identified. nih.govmdpi.com This is critical for understanding potential mechanisms of toxicity or off-target effects.

High-Resolution Mass Spectrometry for Reaction Intermediates and Protein Adducts

High-resolution mass spectrometry (HRMS) is an indispensable tool for identifying and characterizing transient reaction intermediates and protein adducts of this compound. This technique provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of elemental compositions and the identification of unknown molecules. nih.gov

In the context of studying the reactivity of this compound, HRMS can be employed to detect and identify short-lived intermediates formed during chemical reactions. This is crucial for understanding reaction mechanisms and optimizing synthetic pathways. For instance, in reactions involving the functionalization of the iodobenzene (B50100) ring, HRMS can help to characterize the intermediates that lead to the final product. rsc.org

Furthermore, HRMS plays a vital role in proteomics by identifying covalent adducts that can form between reactive metabolites of this compound and proteins. biorxiv.org The formation of such adducts can alter protein function and is a key area of investigation in toxicology and drug development. biorxiv.orgunl.pt By analyzing proteolytic digests of modified proteins, HRMS can pinpoint the exact sites of modification on the amino acid sequence. nih.govaston.ac.uk This is achieved by comparing the mass spectra of modified and unmodified peptides. aston.ac.uk The high mass accuracy of HRMS allows for the confident identification of the adducted peptide and the nature of the modification. nih.gov

Application of HRMS Information Gained Significance
Reaction Mechanism StudiesIdentification of transient intermediates. researchgate.netElucidation of reaction pathways and optimization of synthetic routes.
Protein Adduct AnalysisIdentification of specific amino acid residues modified by the compound. unl.ptberkeley.eduUnderstanding mechanisms of toxicity and drug action. biorxiv.org
Metabolite IdentificationCharacterization of metabolic products.Insight into the biotransformation and fate of the compound in biological systems.

This table summarizes the key applications of high-resolution mass spectrometry in the research of this compound.

Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS) for Probing Conformational Changes upon Binding

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for studying protein dynamics and conformational changes upon ligand binding. mdpi.comthermofisher.com This method monitors the exchange of amide hydrogen atoms on the protein backbone with deuterium from a deuterated solvent. thermofisher.com The rate of exchange is dependent on the solvent accessibility and hydrogen bonding of the amide protons, providing a sensitive probe of protein structure and dynamics. mdpi.comthermofisher.com

When this compound binds to a target protein, it can induce conformational changes that alter the local environment of amide protons. These changes can be detected by HDX-MS as an increase or decrease in the rate of deuterium uptake in specific regions of the protein. sciopen.com By comparing the deuterium uptake profiles of the protein in the presence and absence of the ligand, researchers can map the binding site and identify allosteric effects. mdpi.comsciopen.com

A typical bottom-up HDX-MS workflow involves:

Incubating the protein with and without this compound.

Initiating the exchange reaction by diluting the samples in a D₂O-based buffer for various time points. nih.gov

Quenching the exchange reaction by lowering the pH and temperature. nih.gov

Digesting the protein into peptides using an acid-stable protease like pepsin. thermofisher.com

Analyzing the deuterated peptides by liquid chromatography-mass spectrometry (LC-MS) to measure the mass increase due to deuterium incorporation. nih.gov

The data from HDX-MS experiments can be visualized using butterfly plots and deuterium uptake plots for individual peptides, which highlight the regions of the protein that are affected by ligand binding. sciopen.com

HDX-MS Parameter Structural Information Provided
Decreased Deuterium UptakeProtection from solvent, indicating a binding interface or a more compact conformation.
Increased Deuterium UptakeIncreased solvent exposure, suggesting a more open or flexible conformation.

This table outlines how changes in deuterium uptake measured by HDX-MS are interpreted to understand protein conformational changes upon binding of this compound.

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Studies of this compound Enantiomers

Circular Dichroism (CD) spectroscopy is a valuable tool for studying chiral molecules like the enantiomers of this compound. nih.gov This technique measures the differential absorption of left and right circularly polarized light by a chiral sample. scispace.comlibretexts.org The resulting CD spectrum provides information about the absolute configuration and conformation of the enantiomers.

For the enantiomers of this compound, CD spectroscopy can be used to:

Determine Absolute Configuration: The enantiomers will produce mirror-image CD spectra. By comparing the experimental spectrum to theoretical calculations or to the spectra of related compounds with known stereochemistry, the absolute configuration (R or S) can be assigned. nih.gov

Assess Enantiomeric Purity: The magnitude of the CD signal is proportional to the enantiomeric excess of the sample. A racemic mixture will be CD silent. nih.gov

Study Conformation: Changes in the conformation of the molecule, for example, due to solvent effects or temperature changes, can lead to alterations in the CD spectrum.

The CD spectrum of this compound would be expected to show Cotton effects in the UV region, arising from the electronic transitions of the aromatic chromophore and the carboxylic acid group. The sign and magnitude of these Cotton effects are sensitive to the stereochemistry at the chiral center.

Advanced Chromatographic Separations for Research-Scale Purification and Analysis

The separation of the enantiomers of this compound is crucial for studying their individual biological activities and for use as chiral synthons. Advanced chromatographic techniques are essential for achieving high-purity separations on both analytical and preparative scales.

Preparative High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation and Purification

Preparative High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation and purification of enantiomers. csfarmacie.cznih.govphenomenex.com For this compound, this is typically achieved using a chiral stationary phase (CSP). csfarmacie.cz CSPs are designed to have stereospecific interactions with the enantiomers, leading to different retention times and allowing for their separation. csfarmacie.cz

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds, including carboxylic acids. csfarmacie.cz The choice of mobile phase, which typically consists of a nonpolar solvent like hexane (B92381) and a polar modifier like an alcohol, is critical for optimizing the separation. csfarmacie.cz In some cases, the enantiomers of a related compound, 2-(2-Iodophenyl)butyric acid, could not be separated by preparative HPLC, highlighting the empirical nature of developing such separations. core.ac.uk

Parameter Effect on Separation
Chiral Stationary PhaseThe nature of the chiral selector determines the enantioselectivity.
Mobile Phase CompositionThe type and concentration of the organic modifier can significantly affect retention and resolution. csfarmacie.cz
Flow RateAffects the efficiency and speed of the separation.
TemperatureCan influence the thermodynamics of the chiral recognition process.

This table details the key parameters that are optimized in preparative HPLC for the enantiomeric separation of this compound.

Chiral Supercritical Fluid Chromatography (SFC) for Analytical and Semi-Preparative Applications

Chiral Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative and complementary technique to HPLC for the separation of enantiomers. chromatographyonline.comresearchgate.net SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. afmps.beresearchgate.net

Advantages of SFC for the chiral separation of this compound include:

High Speed and Efficiency: The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher throughput compared to HPLC. chromatographyonline.comresearchgate.net

Reduced Solvent Consumption: The use of CO₂ as the primary mobile phase component makes SFC a "greener" technique. chromatographyonline.com

Orthogonal Selectivity: SFC can sometimes provide different enantioselectivity compared to HPLC, offering an alternative when HPLC separations are challenging. researchgate.net

For the separation of acidic compounds like this compound in SFC, it is often necessary to use a polar co-solvent (modifier) such as methanol (B129727) and an acidic additive to improve peak shape and resolution. chromatographyonline.com Chiral SFC can be used for both analytical-scale analysis and for semi-preparative purification to obtain enantiomerically pure samples for further research. researchgate.net

Applications of 2 O Iodophenoxy Butyric Acid As a Research Tool and Molecular Probe

Precursor for Radiolabeling and Imaging Probes in Research

2-(o-Iodophenoxy)butyric acid and its derivatives are valuable precursors in the synthesis of radiolabeled compounds for biomedical research, particularly in the fields of nuclear medicine and molecular imaging. The presence of the iodine atom in the ortho position of the phenoxy ring provides a site for the introduction of radioactive iodine isotopes, such as Iodine-123 (¹²³I), Iodine-125 (¹²⁵I), and Iodine-124 (¹²⁴I). nih.gov These isotopes possess distinct decay characteristics that make them suitable for different imaging modalities and research applications. nih.gov

Synthesis of Iodine-123 or Iodine-125 Labeled Analogues for In Vitro Receptor/Enzyme Binding Studies

Radioiodinated analogues derived from this compound are instrumental in in vitro binding assays to characterize receptors and enzymes. Iodine-125, with its long half-life of 59.4 days and low-energy gamma emission, is particularly well-suited for these studies. nih.gov The high specific activity achievable with ¹²⁵I-labeled ligands makes them ideal for detecting low-density receptors or when using small amounts of tissue. nih.gov

A common strategy for synthesizing these radiolabeled analogues involves a destannylation reaction. A tributylstannyl precursor of the desired molecule is first synthesized. wustl.edumdpi.com This precursor then undergoes an iododestannylation reaction with [¹²⁵I]NaI in the presence of an oxidizing agent like hydrogen peroxide to yield the ¹²⁵I-labeled compound with high radiochemical purity. nih.govwustl.edu

For instance, researchers have synthesized [¹²⁵I]-labeled ligands for the purinergic P2X7 receptor, demonstrating high affinity and specificity, making them suitable for competitive binding assays to screen new drug candidates. wustl.edu Similarly, ¹²⁵I-labeled radiotracers have been developed for the transient receptor potential cation channel subfamily C member 5 (TRPC5), enabling detailed in vitro characterization and autoradiography studies in brain sections. nih.gov

Key Features of Iodine-123 and Iodine-125 for Research

Isotope Half-life Primary Emission Primary Application
Iodine-123 (¹²³I) 13.22 hours Gamma (159 keV) SPECT Imaging nih.gov

| Iodine-125 (¹²⁵I) | 59.4 days | Gamma (35 keV) | In Vitro Assays, Autoradiography nih.gov |

Development of Positron Emission Tomography (PET) Tracers for Pre-clinical Research Imaging

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization and quantification of physiological processes in vivo. meduniwien.ac.at The development of PET tracers often involves labeling a biologically active molecule with a positron-emitting radionuclide. While not a direct precursor for the most common PET isotopes like Fluorine-18 or Carbon-11, the structural motif of this compound is relevant in the broader context of developing imaging agents, including those for PET. meduniwien.ac.at

For example, the related compound, 4-(p-iodophenyl)butyric acid, has been used as an albumin-binding moiety in the design of PET tracers. nih.govnih.gov This strategy aims to improve the pharmacokinetic properties of the tracer by increasing its circulation time in the blood. researchgate.netsnmjournals.org This enhanced retention can lead to higher tumor uptake and better image contrast. snmjournals.orgmdpi.com Researchers have developed Gallium-68 labeled tracers incorporating an albumin-binding component for PET imaging of cerebrospinal fluid flow. nih.govnih.gov

The principles of using iodinated phenyl derivatives as precursors for radiolabeling can be extended to PET by using positron-emitting iodine isotopes like Iodine-124 (¹²⁴I). nih.gov Although less common than other PET isotopes, ¹²⁴I allows for the same parent molecule to be used for both SPECT (with ¹²³I) and PET imaging, facilitating translational research.

Use in Affinity Chromatography for Target Identification and Purification in Biochemical Research

Affinity chromatography is a powerful technique for purifying proteins and other biomolecules from complex mixtures. researchgate.net This method relies on the specific, reversible binding interaction between the target molecule and a ligand that has been immobilized on a chromatographic matrix. researchgate.netsigmaaldrich.com

While direct use of this compound in affinity chromatography is not widely documented, its structural analogues and derivatives play a role in this area. For example, the principle of using small molecules that bind to specific proteins is central to affinity chromatography. The related 4-(p-iodophenyl)butyric acid is known for its ability to bind to serum albumin. smolecule.comchemrxiv.org This property has been exploited in the design of albumin-binding radiopharmaceuticals. mdpi.comthno.orgroyalsocietypublishing.org

In a broader sense, the synthesis of derivatives of this compound could be tailored to create ligands for specific protein targets. By attaching a linker to the butyric acid chain, the molecule could be immobilized on a solid support, creating an affinity matrix for the purification of its binding partners. This approach is fundamental to identifying the molecular targets of novel compounds and for their large-scale purification for structural and functional studies. nih.gov

Structural Building Block for Supramolecular Assemblies and Material Science Research

Supramolecular chemistry involves the design and synthesis of complex chemical systems from smaller molecular components held together by non-covalent interactions. rsc.org These assemblies can have unique properties and functions, with applications in materials science, nanotechnology, and medicine.

Aromatic compounds, including iodinated phenyl derivatives, are common building blocks in supramolecular chemistry. The iodo-substituent can participate in halogen bonding, a non-covalent interaction that can be used to direct the self-assembly of molecules into well-defined architectures.

Research in this area has shown that related iodophenyl compounds can serve as key components in the synthesis of complex cyclic molecules like cyclophanes, which have potential applications in material science. smolecule.com The ability to form ordered structures makes these compounds interesting for the development of new materials with tailored optical, electronic, or recognition properties. researchgate.net The butyric acid functional group also provides a handle for further chemical modification, allowing for the integration of these building blocks into larger, more complex supramolecular structures. mdpi.com

Reference Standard in Method Development for Academic Analytical Research and Assay Validation

In analytical chemistry, reference standards are highly purified compounds used to confirm the identity and determine the concentration of a substance in a sample. The validation of analytical methods is crucial to ensure the reliability and accuracy of experimental data. iupac.orgscielo.br

This compound can serve as a reference standard in the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). sigmaaldrich.comresearchgate.net For instance, when synthesizing derivatives of this compound or analyzing its presence in a reaction mixture, a well-characterized standard is essential for method validation, which includes assessing parameters like linearity, accuracy, precision, and limits of detection and quantification. vliz.bemdpi.com

The use of a reference standard is a fundamental aspect of good laboratory practice and is required by regulatory guidelines for method validation. scielo.br For example, in studies involving the quantification of a novel drug candidate derived from this compound, the pure compound would be used to create a calibration curve against which unknown sample concentrations are measured. vliz.be

Challenges and Future Directions in Research on 2 O Iodophenoxy Butyric Acid

Addressing Synthetic Efficiency and Sustainability in Research-Scale Production

A primary challenge in the study of 2-(o-Iodophenoxy)butyric acid is the development of efficient and sustainable methods for its synthesis. The core structure is formed by an aryl ether linkage, traditionally synthesized via methods like the Ullmann condensation. wikipedia.orgorganic-chemistry.org Classic Ullmann reactions often necessitate harsh conditions, such as high temperatures (frequently over 200°C), polar aprotic solvents (e.g., DMF, nitrobenzene), and stoichiometric amounts of copper, which pose challenges for efficiency and environmental sustainability. wikipedia.orgnih.gov

Future research should focus on modernizing this synthesis. The adoption of green chemistry principles is paramount. mdpi.com This includes the use of catalytic amounts of more efficient and less toxic copper catalysts, often supported by specific ligands, which can facilitate the reaction under milder conditions. nih.govmdpi.com Exploring alternative, safer solvents or even solvent-free reaction conditions could significantly improve the sustainability of the process. huarenscience.comrsc.org The goal is to develop a synthetic route that is not only high-yielding but also atom-economical, energy-efficient, and utilizes renewable or recyclable materials where possible. huarenscience.com

FeatureTraditional Ullmann SynthesisModern Sustainable Approach
Catalyst Stoichiometric Copper PowderCatalytic Soluble Copper Salts (e.g., CuI, Cu₂O) with Ligands
Temperature High (>200°C)Mild to Moderate (50-120°C)
Solvents High-boiling polar aprotics (e.g., DMF, Nitrobenzene)Greener solvents (e.g., Acetonitrile (B52724), DMSO) or solvent-free
Efficiency Often lower yields, poor functional group toleranceHigher yields, broader substrate scope, better selectivity
Sustainability High energy consumption, difficult to recycle catalyst, waste generationLower energy input, potential for catalyst recycling, reduced waste

Exploring Novel Biological Targets and Mechanistic Hypotheses for Fundamental Understanding

The biological activities of this compound are largely unexplored, yet its structure suggests intriguing possibilities. The butyric acid moiety is significant, as butyrate (B1204436) and its derivatives are well-known inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in epigenetic gene regulation and are prominent targets in cancer research. nih.govresearchgate.net The phenoxyalkanoic acid scaffold is also a classic feature of certain plant growth regulators. uchicago.edu

A key piece of evidence from related compounds suggests that the position of the iodine atom is critical. In one study on iodinated phenoxy derivatives, the ortho-iodinated compound displayed the highest anticancer and antituberculosis activity compared to its meta and para isomers. nih.gov This finding strongly suggests that the ortho-iodophenyl group is not merely a placeholder but likely engages in specific, advantageous interactions with a biological target.

Future research should, therefore, prioritize screening this compound against panels of HDACs and other cancer-related targets. Mechanistic hypotheses could center on a dual-function model: the butyric acid tail occupies the active site channel of an enzyme like HDAC, while the ortho-iodophenyl group provides enhanced binding affinity and specificity through halogen bonding or specific steric interactions in a nearby pocket. smolecule.com Investigating its potential as an antimicrobial or plant growth regulator based on its core scaffolds also remains a valid avenue for fundamental discovery.

Integration of Advanced Computational and Experimental Approaches for Deeper Mechanistic Insights

To efficiently explore the potential biological roles of this compound, an integrated approach combining computational modeling and experimental validation is essential. nih.gov This synergy can accelerate the identification of biological targets and provide a deeper understanding of the molecule's mechanism of action. nih.gov

The research workflow would begin with in silico screening. Based on the hypotheses from section 8.2, molecular docking studies can be performed to predict the binding affinity and orientation of this compound within the active sites of potential protein targets, such as various HDAC isoforms. researchgate.netfip.orgjmbfs.org These simulations can generate quantitative data, like binding energy scores, and qualitative insights, such as the specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, or halogen bonds with the iodine atom.

These computational predictions would then guide focused experimental work. For example, if docking suggests strong binding to a specific HDAC, in vitro enzymatic assays can be conducted to measure its actual inhibitory activity (e.g., IC₅₀ value). This iterative cycle of prediction and validation allows for rapid hypothesis testing and a more rational approach to understanding the molecule's structure-activity relationship (SAR).

StepApproachObjectiveExample Tools/Techniques
1. Hypothesis Target IdentificationSelect potential biological targets based on structural similarity to known active compounds.Literature review, chemical similarity searches.
2. Prediction In Silico Molecular DockingPredict binding mode, affinity, and key interactions with the selected target.Software like AutoDock, Schrödinger, PyMOL. jmbfs.org
3. Validation In Vitro Experimental AssayQuantitatively measure the biological activity predicted by docking.Enzymatic assays (e.g., HDAC inhibition), binding assays (e.g., SPR).
4. Refinement Data Analysis & IterationCorrelate computational and experimental data to refine mechanistic understanding and guide the design of new analogs.QSAR studies, further targeted experiments.

Development of Advanced Research Probes and Tools Based on this compound

A significant future direction is the development of this compound into advanced chemical probes. Such tools are indispensable for identifying biological targets, visualizing cellular processes, and elucidating mechanisms of action. The inherent features of the molecule make it an excellent candidate for such modification.

Radiolabeling : The iodine atom can be substituted with a radioactive isotope, such as ¹²³I, ¹²⁵I, or ¹³¹I. This would create a radiolabeled version of the compound that can be used in binding assays to quantify its affinity for receptors or in imaging techniques like SPECT to visualize its distribution in biological systems. Related iodophenyl butyric acid derivatives are already used for this purpose in radiopharmaceuticals. biosynth.commdpi.com

Fluorescent Probes : The butyric acid chain provides a convenient handle for attaching a fluorescent reporter group. A fluorescent analog could allow for direct visualization of the compound's localization within cells using fluorescence microscopy, providing insights into its uptake and subcellular targets. This approach has been used to monitor the effects of butyrate on cellular processes like ferroptosis. nih.gov

Affinity-Based Probes : The molecule can be derivatized with a tag suitable for affinity purification, such as biotin. A biotinylated version of this compound could be used in pull-down experiments to isolate its binding partners from cell lysates, leading to the direct identification of its biological targets.

The development of these tools would transform this compound from a compound of hypothetical interest into a powerful instrument for biological discovery.

Potential for Design of Related Bioactive Compounds for Fundamental Biological and Chemical Studies

Perhaps the most promising future direction is using this compound as a molecular scaffold for the rational design of new bioactive compounds for research purposes. mdpi.commdpi.com The existing structure provides a template that can be systematically modified to conduct detailed structure-activity relationship (SAR) studies. nih.gov

The crucial finding that the ortho-iodo position may confer superior activity provides a clear starting point. nih.gov A library of analogs could be synthesized to probe the importance of each component of the molecule. Key modifications could include:

Halogen Substitution : Replacing the ortho-iodine with other halogens (F, Cl, Br) to investigate the role of halogen size, electronegativity, and halogen-bonding potential.

Alkyl Chain Modification : Varying the length and branching of the butyric acid chain to explore the size and shape of the target's binding pocket.

Ether Linkage Bioisosteres : Replacing the ether oxygen with sulfur (thioether) or a nitrogen-containing group (amine) to probe the electronic and hydrogen-bonding requirements of the linker.

Iodine as a Synthetic Handle : Utilizing the ortho-iodo group as a point for further chemical elaboration via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the attachment of a wide variety of other functional groups to explore new chemical space. smolecule.com

By systematically creating and testing these new molecules, researchers can map the pharmacophore responsible for any observed biological activity, leading to the design of more potent, selective, and mechanistically understood compounds for fundamental biological and chemical studies.

Scaffold PositionOriginal GroupPotential ModificationsResearch Question Addressed
Aromatic Ring ortho-Iodine-F, -Cl, -BrWhat is the role of halogen bonding and sterics?
Alkyl Chain n-Butyric AcidPropionic acid, Valeric acid, Isobutyric acidHow does chain length and shape affect binding?
Linker Ether (-O-)Thioether (-S-), Amine (-NH-)What is the importance of the ether oxygen's electronics/H-bonding?
Aromatic Ring ortho-IodineAryl, Alkynyl, etc. (via cross-coupling)Can new, larger functional groups enhance activity or confer new properties?

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.